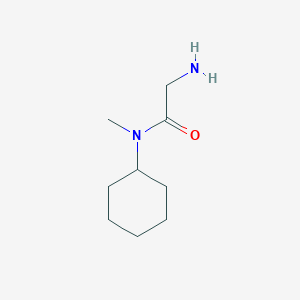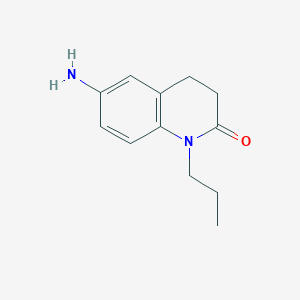![molecular formula C12H11BrN2O3 B1518023 2-[1-(3-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid CAS No. 1156994-37-4](/img/structure/B1518023.png)
2-[1-(3-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-[1-(3-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid”, similar compounds have been synthesized through various methods. For instance, pyrazole derivatives have been synthesized through reactions involving phenyl acetic acid derivatives and thiosemicarbazide .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted at the 1-position with a 3-bromophenyl group and at the 4-position with an acetic acid group .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound, as part of a broader class of chemicals, has been studied for its antimicrobial properties. Research involving related pyrazoline derivatives has highlighted their potential in combating bacterial and fungal infections. These compounds have been synthesized and evaluated for their effectiveness against various microorganisms, showing promising antibacterial and antifungal activities. The evaluation of these compounds involved the synthesis of novel aryl hydrazone pyrazoline-5-ones containing thiazole moieties, which were characterized and tested using methods like broth dilution to determine their antimicrobial efficacy. Certain compounds within this study demonstrated superior antibacterial and antifungal properties compared to others in the series (Reddy et al., 2013).
Synthesis and Chemical Reactivity
Another aspect of scientific research on this compound involves exploring its synthesis and chemical reactivity. Studies have detailed the preparation and reactions of similar pyrazoline derivatives, providing insights into their potential applications in creating more effective chemical entities. This includes the synthesis of mono- and dibromo-derivatives of 1-phenylpyrazol-3-ol under various conditions, leading to different compounds with potential applications in chemical synthesis and pharmaceutical development (Nedzelskytė et al., 2007).
Catalysis and Green Chemistry
The compound's structure also lends itself to studies in catalysis and green chemistry, where researchers aim to develop more efficient and environmentally friendly chemical processes. For instance, pyridinium salts derived from similar structures have been used as catalysts in the synthesis of pyranopyrazole derivatives, highlighting the potential of these compounds in promoting sustainable chemical reactions (Moosavi‐Zare et al., 2016).
Corrosion Inhibition
Furthermore, derivatives of the compound have been investigated for their potential as corrosion inhibitors, a crucial application in protecting metals from degradation. Pyrazoline derivatives, in particular, have shown effectiveness in preventing corrosion of mild steel in acidic environments, demonstrating the multifaceted applications of these chemical structures beyond their biological activities (Lgaz et al., 2018).
Eigenschaften
IUPAC Name |
2-[1-(3-bromophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-7-10(6-11(16)17)12(18)15(14-7)9-4-2-3-8(13)5-9/h2-5,10H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFFCOHQCJERCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CC(=O)O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid | |
CAS RN |
1156994-37-4 | |
| Record name | 2-[1-(3-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1517940.png)



![2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1517947.png)



![3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol](/img/structure/B1517953.png)
amine](/img/structure/B1517954.png)
![5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517955.png)
![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)

![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517963.png)